molecular formula C7H9ClN2O2S B13193509 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride

Cat. No.: B13193509
M. Wt: 220.68 g/mol
InChI Key: ZSGUNGJNEMJRIE-UHFFFAOYSA-N
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Description

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride is a heterocyclic compound that contains both pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride typically involves the reaction of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thiol derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Sulfonamide derivatives.

Scientific Research Applications

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes or proteins, making the compound useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanesulfonyl chloride

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)5-6-4-9-7-2-1-3-10(6)7/h4H,1-3,5H2

InChI Key

ZSGUNGJNEMJRIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2C1)CS(=O)(=O)Cl

Origin of Product

United States

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